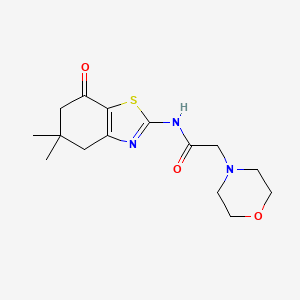![molecular formula C13H10Cl2N2O3S B5691207 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5691207.png)
2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide, also known as CCABS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide has been studied for its potential applications in various fields, including cancer research, enzyme inhibition, and drug design. In cancer research, 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide has shown promising results as a potential therapeutic agent for the treatment of breast cancer. It has also been studied as an inhibitor of carbonic anhydrase, an enzyme that plays a role in various physiological processes. Additionally, 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide has been investigated for its potential as a scaffold for the design of novel drugs.
Mechanism of Action
2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide is believed to exert its effects through inhibition of carbonic anhydrase, which is involved in the regulation of pH and ion transport in various tissues. By inhibiting this enzyme, 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide may disrupt cellular processes that are necessary for the survival and proliferation of cancer cells. The exact mechanism of action of 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide is still being studied and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including inhibition of carbonic anhydrase activity, induction of cell cycle arrest, and induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These factors should be taken into consideration when designing experiments using 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide.
Future Directions
There are several potential future directions for research on 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide. One area of interest is the development of 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide and its effects on various physiological processes. Finally, optimization of the synthesis method and purification techniques may lead to improved yields and purity of 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide, which could facilitate its use in future research.
Synthesis Methods
2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzenesulfonamide with 2-chloroaniline in the presence of a catalyst. The resulting product is then purified through recrystallization. The purity and yield of 2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide can be improved through optimization of the reaction conditions.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-chlorophenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3S/c14-9-5-1-3-7-11(9)16-13(18)17-21(19,20)12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROURPPJPITTSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691139.png)
![2-ethyl-N-[2-(2-methylphenyl)-2-(4-methyl-1-piperidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5691144.png)
![3-[(3R*,4S*)-1-(2-chloro-5-fluorobenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5691152.png)
![2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B5691154.png)
![4-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5691160.png)
![2-(pyridin-2-ylmethyl)-9-(pyrrolidin-1-ylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691168.png)
![{(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5691172.png)
![methyl 4-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5691180.png)
![1-cyclopentyl-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5691193.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5691212.png)

![2-(3-methoxybenzyl)-8-[(4-methylpyrimidin-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5691221.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-3-yl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B5691223.png)